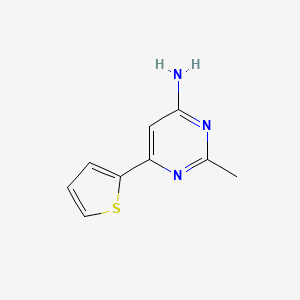
2-Methyl-6-(thiophen-2-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(thiophen-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a thiophene ring at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(thiophen-2-yl)pyrimidin-4-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as refluxing and nucleophilic substitution reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(thiophen-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like aniline or other amines in ethanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidines.
Aplicaciones Científicas De Investigación
2-Methyl-6-(thiophen-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and analgesic activities.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(thiophen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a dual inhibitor of growth factor receptors, which are crucial in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and has potential therapeutic applications in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine: This compound has a similar structure but differs in the position of the methyl group.
Thiophene-linked pyrimidopyrimidines: These compounds share the thiophene and pyrimidine rings but have different substitution patterns.
Uniqueness
2-Methyl-6-(thiophen-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a dual inhibitor of growth factor receptors sets it apart from other similar compounds and highlights its potential in therapeutic applications .
Propiedades
Fórmula molecular |
C9H9N3S |
|---|---|
Peso molecular |
191.26 g/mol |
Nombre IUPAC |
2-methyl-6-thiophen-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H9N3S/c1-6-11-7(5-9(10)12-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12) |
Clave InChI |
MOKWUXDBDKIJMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


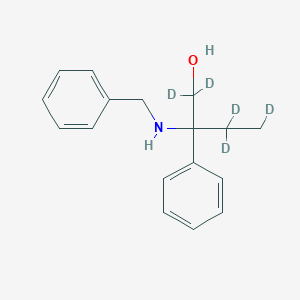

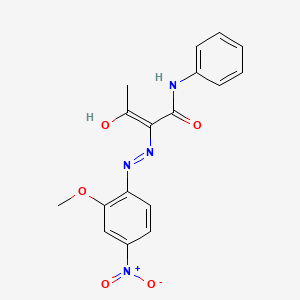
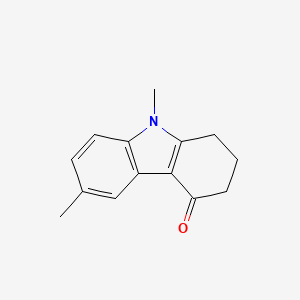
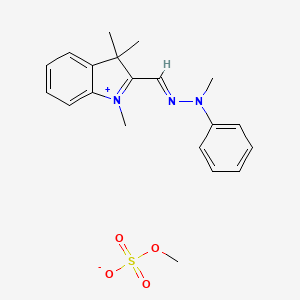

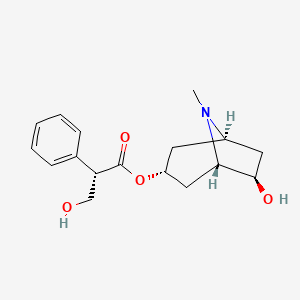

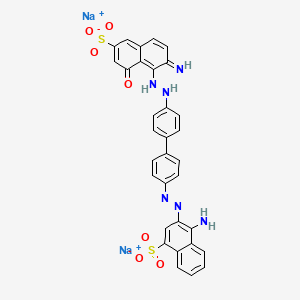

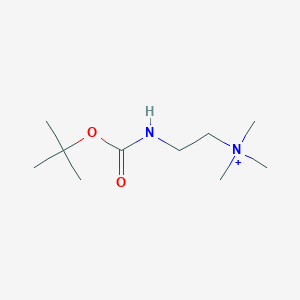
![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)

